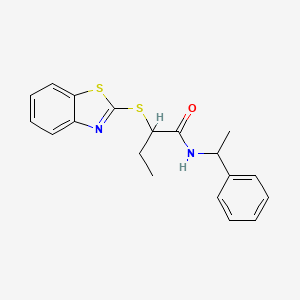

![molecular formula C19H19N3O2S B4066027 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4066027.png)

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide

Übersicht

Beschreibung

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized through various methods. Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis

The molecular structures of oxadiazole derivatives are usually characterized by 1H and 13C NMR, MS, and IR spectroscopy .Chemical Reactions Analysis

Oxadiazoles have been utilized in various chemical reactions. For instance, a new family of energetic ionic salts containing a 1,2,4-oxadiazole ring and an amino or triazene linkage were synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary. For instance, some oxadiazole derivatives exhibit good performance with acceptable detonation properties, good stability, and low impact sensitivity .Wissenschaftliche Forschungsanwendungen

Biological Significance of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are recognized for their wide range of biological activities, facilitated by their ability to bind with various enzymes and receptors in biological systems. These compounds have been extensively studied for their therapeutic potential in treating a variety of ailments, showcasing their immense value in medicinal chemistry. Research highlights their application across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underscoring the vast development value these compounds bring to medicinal chemistry (Verma et al., 2019).

Synthesis and Biological Importance

The synthesis of thiophene analogues, including those resembling the structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide, has been linked to potential carcinogenicity. However, their chemical and biological behavior raises questions about their viability as tumor-inducing agents in vivo, indicating the complexity and dual nature of these compounds' biological effects (Ashby et al., 1978).

Pharmacological Potential

Further studies underscore the pharmacological potential of compounds containing the 1,3,4-oxadiazole and thiadiazole units, highlighting their efficacy in treating conditions such as rheumatoid arthritis and lupus, in addition to their use as fungicides and herbicides. This review underscores the importance of these compounds in the development of new pharmacophores for a variety of pharmacological activities, including their therapeutic application as potential agents (Rosales-Hernández et al., 2022).

Environmental Considerations

The environmental fate and behavior of related compounds, such as parabens, which share similar ester functionalities, have been scrutinized. Studies indicate that while these compounds are biodegradable and treated effectively in wastewater treatment plants, they remain ubiquitous in surface water and sediments. This research underscores the environmental persistence of such compounds and their potential impact on water quality and ecosystem health (Haman et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-17(20-12-11-15-7-3-1-4-8-15)14-25-19-22-21-18(24-19)13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATKQVVLXKOIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4065950.png)

![N-(3,4-dimethylphenyl)-2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065953.png)

![2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4065964.png)

![N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065970.png)

![4-ethyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4065980.png)

![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}methanamine](/img/structure/B4065985.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)

![N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065994.png)

![2-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4065997.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide](/img/structure/B4066004.png)

![4-{[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-3,5-dimethylisoxazole](/img/structure/B4066006.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4066034.png)

amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4066036.png)